4-Methoxybut-2-enoic acid methyl ester
Description
4-Methoxybut-2-enoic acid methyl ester (CAS: 13168-99-5; 59424-95-2) is an α,β-unsaturated ester with the IUPAC name methyl (E)-4-methoxybut-2-enoate. Its structure features a conjugated double bond (C2–C3), a methoxy group at the C4 position, and a methyl ester group at the terminal carbonyl (Figure 1). The (E)-stereochemistry is confirmed by its InChI identifier (InChI=1/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3/b4-3+) . This compound is a versatile intermediate in organic synthesis, particularly in Michael additions or Diels-Alder reactions, where its electron-deficient double bond enhances reactivity.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-methoxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXSTMJTPSFRNI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13168-99-5 | |
| Record name | methyl (2E)-4-methoxybut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogous Compounds
Structural and Electronic Effects
- Aromatic vs. Aliphatic Substituents: Compounds like 2-hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid methyl ester (12d) incorporate aromatic rings, increasing molecular weight and polarity compared to the aliphatic this compound. The aromatic derivatives exhibit higher melting points (e.g., 94–96°C for 12d vs. unreported for the target compound), likely due to enhanced intermolecular interactions (e.g., π-π stacking).
- Electron-Withdrawing vs. In contrast, the methoxy group in the target compound donates electrons via resonance, moderating reactivity.
- Ester Group Variations: Replacing the methyl ester with an ethyl group (e.g., ethyl 4-ethoxy-2-oxobut-3-enoate ) alters solubility and steric bulk. Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters.
Spectroscopic and Analytical Data
Mass Spectrometry :
The target compound’s molecular ion ([M-H]⁻) would theoretically appear at m/z 129.06 (C₆H₉O₃⁻), distinct from aromatic analogs like 12d ([M-H]⁻ at m/z 235.07 ).- Thermal Properties: While the target compound’s melting point is unreported, aliphatic esters typically exhibit lower melting points than aromatic derivatives. For example, 4-(4-chloro-phenyl)-4-oxobut-2-enoic acid methyl ester (12g) melts at 109–111°C , whereas ethyl 4-ethoxy-2-oxobut-3-enoate is likely liquid at room temperature.
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